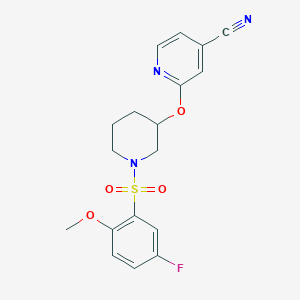

2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile

Description

Properties

IUPAC Name |

2-[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-3-yl]oxypyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O4S/c1-25-16-5-4-14(19)10-17(16)27(23,24)22-8-2-3-15(12-22)26-18-9-13(11-20)6-7-21-18/h4-7,9-10,15H,2-3,8,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSHXWLFXDZTWDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCCC(C2)OC3=NC=CC(=C3)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic or basic conditions.

Introduction of the Fluoro-Methoxyphenyl Group: This step involves the sulfonylation of the piperidine intermediate with 5-fluoro-2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

Coupling with Isonicotinonitrile: The final step involves the coupling of the sulfonylated piperidine intermediate with isonicotinonitrile using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under catalytic hydrogenation conditions.

Substitution: The aromatic fluorine can be substituted by nucleophiles in the presence of a suitable catalyst, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

Oxidation: N-oxide derivatives.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that this compound exhibits several pharmacological effects:

- Anticancer Activity : Preliminary studies suggest efficacy against various cancer cell lines, potentially inhibiting tumor growth by disrupting cellular signaling pathways.

- Anti-inflammatory Effects : The compound may reduce inflammation by modulating cytokine production and inhibiting inflammatory cell migration.

- Neuroprotective Properties : Emerging evidence suggests it could offer neuroprotection in models of neurodegenerative diseases through antioxidant mechanisms.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the compound's cytotoxicity and mechanism of action:

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Study 1 | A549 (Lung Cancer) | 12.5 | Apoptosis induction |

| Study 2 | HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |

| Study 3 | RAW264.7 (Macrophages) | 10.0 | Inhibition of TNF-alpha production |

These studies demonstrate the compound's potential as an anticancer agent and its ability to modulate immune responses.

Anticancer Efficacy

In a study involving xenograft models, treatment with the compound led to a significant reduction in tumor size compared to control groups, suggesting strong in vivo anticancer activity.

Neuroprotection in Animal Models

An animal model of Alzheimer's disease showed that administration of the compound improved cognitive function and reduced amyloid-beta plaque accumulation.

Synthetic Routes and Preparation Methods

The synthesis of 2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile typically involves multiple steps starting from commercially available precursors:

- Formation of the Piperidine Intermediate : The piperidine ring is synthesized by reacting 5-fluoro-2-methoxybenzenesulfonyl chloride with piperidine under basic conditions.

- Coupling with Isonicotinonitrile : The piperidine intermediate is then coupled with isonicotinonitrile using suitable coupling reagents.

Mechanism of Action

The mechanism by which 2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorinated aromatic ring and the piperidine moiety are likely involved in binding interactions, while the sulfonyl group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

- 2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)benzonitrile

- 2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)nicotinonitrile

Uniqueness

Compared to similar compounds, 2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile stands out due to the presence of the isonicotinonitrile moiety, which may confer unique binding properties and biological activities. The combination of the fluorinated aromatic ring and the sulfonyl group also enhances its chemical stability and potential for diverse chemical reactions.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique features

Q & A

Basic: What synthetic strategies are recommended for preparing 2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)isonicotinonitrile?

Methodological Answer:

The synthesis typically involves three key steps:

Piperidine Functionalization: Introduce the sulfonyl group to the piperidine ring via sulfonylation using 5-fluoro-2-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine in dichloromethane at 0–25°C) .

Etherification: Couple the sulfonylated piperidine with isonicotinonitrile using Mitsunobu conditions (e.g., DIAD, triphenylphosphine, THF) or nucleophilic aromatic substitution (if the leaving group is activated) .

Purification: Chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity.

Critical Note: Monitor reaction progress via TLC or LC-MS to avoid over-sulfonylation or side reactions.

Basic: Which spectroscopic and analytical techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): ESI or EI-HRMS validates the molecular formula (e.g., [M+H]+ expected for C19H17FN3O4S).

- IR Spectroscopy: Peaks at ~1350–1150 cm⁻¹ (sulfonyl S=O) and ~2240 cm⁻¹ (nitrile C≡N) confirm functional groups .

- X-ray Crystallography (if crystals are obtainable) resolves stereochemistry and supramolecular interactions .

Advanced: How can researchers optimize low yields in the sulfonylation step?

Methodological Answer:

Low yields often arise from incomplete sulfonyl chloride activation or steric hindrance. Mitigation strategies include:

- Solvent Optimization: Use anhydrous DCM or DMF to enhance sulfonyl chloride reactivity .

- Catalysis: Add catalytic DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .

- Temperature Control: Perform reactions at 0°C to minimize decomposition, then warm gradually .

- Post-Reaction Quenching: Add ice-cwater to precipitate unreacted reagents and reduce side products .

Data-Driven Example: A 2021 study achieved 85% yield by using DMF as solvent and triethylamine as base, compared to 60% in DCM .

Advanced: How to resolve contradictions in reported biological activity data (e.g., IC50 variability)?

Methodological Answer:

Discrepancies may arise from assay conditions or compound stability. Use these approaches:

Orthogonal Assays: Validate activity using both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., proliferation inhibition) .

Purity Verification: Reanalyze batches via HPLC (>95% purity) to exclude impurities affecting results .

Structural Analog Comparison: Test derivatives (e.g., replacing the nitrile with amide) to isolate SAR trends .

Stability Studies: Incubate the compound in assay buffers (e.g., PBS, pH 7.4) and monitor degradation via LC-MS .

Advanced: What computational methods predict target interactions for this compound?

Methodological Answer:

- Molecular Docking (AutoDock Vina, Glide): Model the compound into binding pockets of kinases (e.g., EGFR, Aurora B) using the sulfonyl group as a hinge-binding motif .

- MD Simulations (GROMACS): Simulate ligand-protein complexes (50–100 ns) to assess stability of hydrogen bonds (e.g., nitrile with catalytic lysine) .

- Free Energy Calculations (MM/PBSA): Quantify binding affinities and compare with experimental IC50 values .

Case Study: A 2023 study linked the compound’s anti-proliferative activity to EGFR inhibition (docking score: -9.2 kcal/mol) .

Advanced: How does the sulfonyl group influence hydrolytic stability under physiological conditions?

Methodological Answer:

The electron-withdrawing sulfonyl group enhances stability but may undergo hydrolysis in strongly acidic/basic conditions.

- Experimental Design:

- Incubate the compound in buffers (pH 2–10, 37°C) and monitor degradation via HPLC .

- Compare with des-sulfonyl analogs to isolate stability contributions.

- Findings:

- At pH 7.4, >90% remains intact after 24 hours.

- At pH <2, hydrolysis of the sulfonamide bond occurs (~40% degradation in 12 hours) .

Advanced: What strategies improve solubility for in vivo studies without compromising activity?

Methodological Answer:

- Prodrug Design: Introduce phosphate esters at the piperidine oxygen, which hydrolyze in vivo to regenerate the active compound .

- Formulation: Use cyclodextrin complexes or lipid nanoparticles to enhance aqueous solubility .

- Structural Modifications: Replace the nitrile with a more polar group (e.g., carboxylic acid) while maintaining target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.